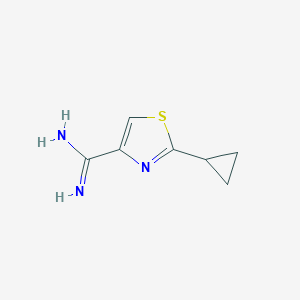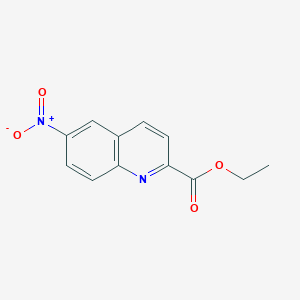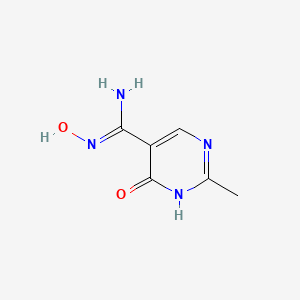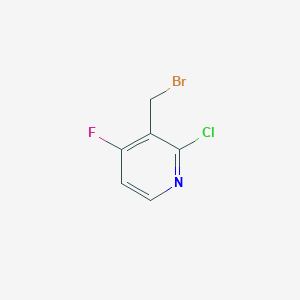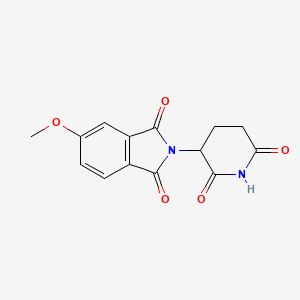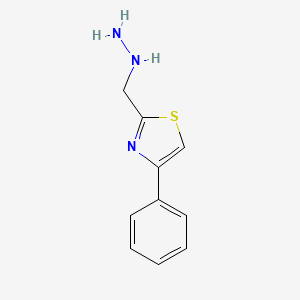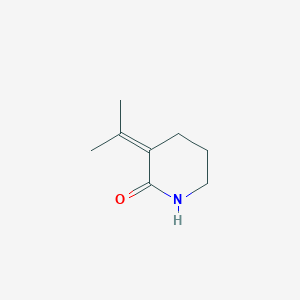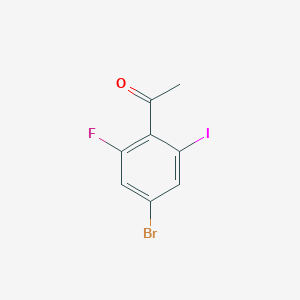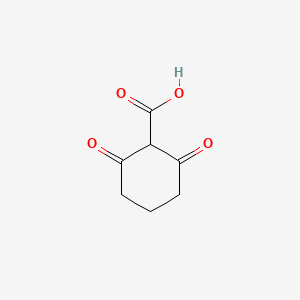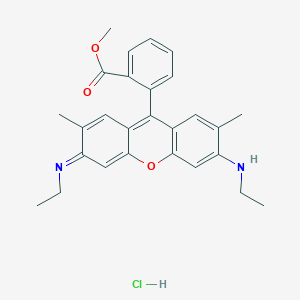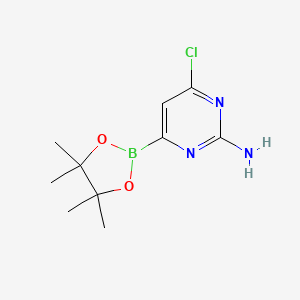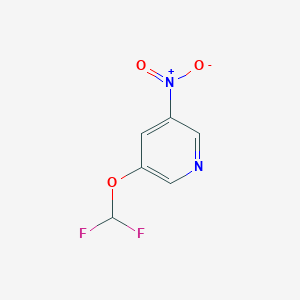
3-(Difluoromethoxy)-5-nitropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Difluoromethoxy)-5-nitropyridine is a chemical compound that belongs to the class of pyridines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a difluoromethoxy group (-OCF2H) and a nitro group (-NO2) attached to a pyridine ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethoxy)-5-nitropyridine typically involves the introduction of the difluoromethoxy group and the nitro group onto the pyridine ring. One common method involves the reaction of 3-hydroxy-5-nitropyridine with difluoromethylating agents under specific conditions. For example, the reaction can be carried out using difluoromethyl iodide (CF2HI) in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow methods to ensure high yield and purity. The use of advanced difluoromethylating reagents and optimized reaction conditions can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of non-ozone depleting difluorocarbene reagents, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Difluoromethoxy)-5-nitropyridine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) under specific conditions.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Reduction: Reduction of the nitro group yields 3-(Difluoromethoxy)-5-aminopyridine.
Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Difluoromethoxy)-5-nitropyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving nitro and difluoromethoxy groups.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-(Difluoromethoxy)-5-nitropyridine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The difluoromethoxy group can enhance the lipophilicity and stability of the compound, allowing it to interact with hydrophobic regions of proteins and other biomolecules. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Difluoromethoxy)benzenesulfonyl chloride: This compound also contains a difluoromethoxy group and is used in similar applications.
Trifluoromethyl ethers: These compounds contain a trifluoromethoxy group (-OCF3) and are used in pharmaceutical and agrochemical research.
Difluoromethoxylated Ketones: These compounds contain a difluoromethoxy group and are used as building blocks in organic synthesis.
Uniqueness
3-(Difluoromethoxy)-5-nitropyridine is unique due to the presence of both the difluoromethoxy and nitro groups on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various research and industrial applications. The difluoromethoxy group enhances the compound’s lipophilicity and stability, while the nitro group provides reactivity for further chemical modifications.
Propriétés
Formule moléculaire |
C6H4F2N2O3 |
|---|---|
Poids moléculaire |
190.10 g/mol |
Nom IUPAC |
3-(difluoromethoxy)-5-nitropyridine |
InChI |
InChI=1S/C6H4F2N2O3/c7-6(8)13-5-1-4(10(11)12)2-9-3-5/h1-3,6H |
Clé InChI |
OIUIZQPHGSIEIZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1OC(F)F)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


